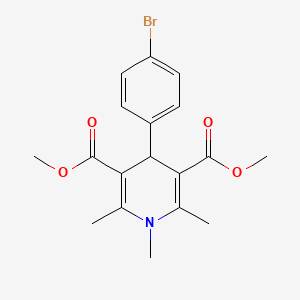

![molecular formula C19H14N4O B3462203 N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide](/img/structure/B3462203.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide

Vue d'ensemble

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide” is a benzimidazole derivative . Benzimidazole derivatives have been extensively studied due to their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also used as n-type dopants in solution processed n-channel organic thin film transistors (OTFTs) .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system .Molecular Structure Analysis

The structure of benzimidazole derivatives is identified by FTIR, NMR, and HRMS . The benzimidazole core is planar and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase of anticancer activity .Chemical Reactions Analysis

Benzimidazole derivatives are strong electron donor molecules that can be used for n-type doping . They show conductivity of 2 × 10 −3 S/cm as a dopant .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are identified by FTIR, NMR, and HRMS . The IR spectrum of these compounds shows absorption bands at specific frequencies corresponding to different functional groups .Applications De Recherche Scientifique

N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the regulation of neuronal development and function. Inhibition of CDK5 by this compound has been shown to reduce the growth and proliferation of cancer cells, as well as to protect neurons from degeneration in neurodegenerative disorders.

Mécanisme D'action

Target of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has been identified to target the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This mode of action is unique and advantageous as it helps maintain the inhibitory effect and improves the resistance of the target .

Biochemical Pathways

By inhibiting p97, it could disrupt the normal functioning of these pathways, leading to a buildup of unwanted proteins and ultimately cell death .

Result of Action

This compound has shown remarkable cytotoxicity in in vitro studies . For instance, it has been found to exert cell cycle arrest at the G2/M phase and enhance apoptosis in K-562 leukemia cancer cells . These results suggest that this compound could have potential as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its limited solubility in water and its instability in acidic conditions.

Orientations Futures

For research on N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide include the development of more potent and selective CDK5 inhibitors, the investigation of its efficacy in combination with other drugs, and the evaluation of its safety and efficacy in preclinical and clinical trials. In addition, this compound has been shown to have potential applications in the treatment of other diseases, such as diabetes, cardiovascular diseases, and viral infections, which warrant further investigation.

Analyse Biochimique

Biochemical Properties

It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present on the benzimidazole scaffold .

Cellular Effects

N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide, like other benzimidazole derivatives, can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Benzimidazole derivatives are known to have threshold effects, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Benzimidazole derivatives can interact with various enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives can potentially interact with various transporters or binding proteins .

Subcellular Localization

Benzimidazole derivatives can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O/c24-19(13-8-10-20-11-9-13)21-15-5-3-4-14(12-15)18-22-16-6-1-2-7-17(16)23-18/h1-12H,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSQPVZOTCDDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)

![N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3462139.png)

![4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)

![2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462153.png)

![ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-5-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3462161.png)

![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3462173.png)

![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462178.png)

![ethyl 5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3462186.png)

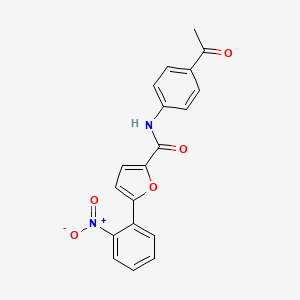

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-nitrophenyl)-2-furamide](/img/structure/B3462219.png)

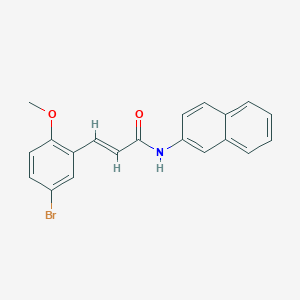

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3462252.png)